molecular formula C19H13FN2O2 B2375557 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile CAS No. 478245-88-4

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Cat. No.: B2375557
CAS No.: 478245-88-4
M. Wt: 320.323
InChI Key: FKTRMFRXCBTNBD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitrile group to the nicotinic acid derivative.

    Substitution: Substitution reactions to introduce the fluorophenyl and methoxyphenoxy groups.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group may yield corresponding amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Pathway modulation: Influence on biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridine
  • 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)benzonitrile

Uniqueness

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTRMFRXCBTNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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